molecular formula C16H24O4 B1462782 (1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one CAS No. 912569-37-0

(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one

Cat. No.: B1462782
CAS No.: 912569-37-0
M. Wt: 280.36 g/mol
InChI Key: CANZHCRPLGNWCR-WCMAUXFHSA-N
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Description

Fumarranol is a synthetic compound derived from the natural product fumagillin. It acts as an inhibitor of the type 2 methionine aminopeptidase enzyme (METAP2). Initially developed as an anti-angiogenesis drug for cancer treatment, it was later found to bind with high affinity to the METAP2 enzyme in malaria parasites, making it a potential treatment for malaria .

Chemical Reactions Analysis

Fumarranol undergoes various chemical reactions, including:

    Oxidation: Fumarranol can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in fumarranol.

    Substitution: Substitution reactions can introduce new functional groups into the fumarranol molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Fumarranol has several scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of METAP2.

    Biology: Investigated for its potential to inhibit the growth of malaria parasites.

    Medicine: Explored as an anti-angiogenesis drug for cancer treatment and as a potential antimalarial agent.

    Industry: Potential applications in the development of new pharmaceuticals

Mechanism of Action

Fumarranol exerts its effects by inhibiting the type 2 methionine aminopeptidase enzyme (METAP2). This enzyme is involved in the cleavage of N-terminal methionine from newly synthesized proteins, a process essential for proper protein function. By inhibiting METAP2, fumarranol disrupts protein synthesis, leading to the inhibition of cell growth and proliferation. This mechanism is particularly effective against cancer cells and malaria parasites .

Comparison with Similar Compounds

Fumarranol is similar to other compounds derived from fumagillin, such as fumagillin itself and its analogs. These compounds share a common mechanism of action, inhibiting METAP2. fumarranol is unique in its structural rearrangement, which enhances its binding affinity to METAP2 in malaria parasites. Other similar compounds include:

Properties

IUPAC Name

(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-10(2)5-6-12-14(3,20-12)13-15(9-17)8-7-11(18)16(13,15)19-4/h5,12-13,17H,6-9H2,1-4H3/t12-,13?,14?,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANZHCRPLGNWCR-WCMAUXFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C3(C2(C(=O)CC3)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1C(O1)(C)C2[C@]3([C@@]2(C(=O)CC3)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337018
Record name Fumarranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-37-0
Record name Fumarranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one
Reactant of Route 2
(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one
Reactant of Route 3
(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one
Reactant of Route 4
(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one
Reactant of Route 5
(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one
Reactant of Route 6
(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one

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